molecular formula C19H21BrN2O2 B1372490 Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1186194-93-3

Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No.: B1372490
CAS No.: 1186194-93-3
M. Wt: 389.3 g/mol
InChI Key: LRFFXEMAEKISOL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a tert-butyl ester group, a bromophenyl group, and a tetrahydroquinoxaline core, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoxaline core, followed by the introduction of the bromophenyl group and the tert-butyl ester group. Key steps may include:

    Formation of the Tetrahydroquinoxaline Core: This can be achieved through the reduction of quinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The tetrahydroquinoxaline core may also play a role in modulating biological activities by binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is unique due to its tetrahydroquinoxaline core, which imparts distinct chemical and biological properties compared to compounds with indole or other heterocyclic cores. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-8-10-14(20)11-9-13)21-15-6-4-5-7-17(15)22/h4-11,16,21H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFFXEMAEKISOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
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Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

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